![molecular formula C14H22ClNO B1451061 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1185303-83-6](/img/structure/B1451061.png)
3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride
Overview
Description
“3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It has a molecular weight of 255.78 .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Cc1ccccc1COCC2CCCNC2 . This notation provides a way to represent the structure of the compound in a textual format.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.78 . The InChI key is WAUGTOPIEONWPT-UHFFFAOYSA-N .Scientific Research Applications
Chemical Reactivity and Synthesis
3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride demonstrates interesting chemical behavior in synthetic processes. Pietra and Vitali (1972) investigated the nucleophilic aromatic substitution of the nitro-group and detailed the reaction of piperidine with certain nitrobenzene derivatives, yielding quantitative yields of piperidinobenzenes. This study emphasizes the utility of piperidine derivatives in synthesizing complex organic compounds, suggesting the potential of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride in synthetic chemistry (Pietra & Vitali, 1972).
Neurobiology and Pharmacology
The molecule is closely related to other piperidine derivatives which have been extensively studied for their neurobiological and pharmacological properties. For instance, the study by Domino (1964) on phencyclidine (a piperidine derivative) revealed its unique spectrum of pharmacological activity, including its complex effects on central nervous system reactivity to sensory inputs. Such research suggests that 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride could also have significant neurobiological implications (Domino, 1964).
Therapeutic Potential and Drug Discovery
Piperidine derivatives, including 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride, have been identified as key structures in medicinal chemistry due to their presence in various therapeutic agents. A review by Rathi et al. (2016) highlights the versatility of the piperazine moiety, a structural relative of piperidine, in drug design, indicating the potential of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride in the development of new therapeutics (Rathi et al., 2016).
Redox Mediation and Environmental Applications
Moreover, the potential applications of piperidine derivatives in environmental science should not be overlooked. Husain & Husain (2007) explored the role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater, indicating the possible involvement of piperidine structures in environmental remediation processes (Husain & Husain, 2007).
Safety and Hazards
properties
IUPAC Name |
3-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUGTOPIEONWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185303-83-6 | |
Record name | Piperidine, 3-[[(2-methylphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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